molecular formula C20H18N4O4 B2763029 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione CAS No. 903329-54-4

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione

Cat. No.: B2763029
CAS No.: 903329-54-4
M. Wt: 378.388
InChI Key: FRRMBLTVIPJOCJ-UHFFFAOYSA-N
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Description

1-(1H-Indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione is a sophisticated chemical building block of significant interest in medicinal chemistry and pharmacology research. Its structure integrates an indole moiety, a hallmark of many biologically active natural products and pharmaceuticals, with a 4-nitrophenylpiperazine group, a common pharmacophore known to confer affinity for various neurotransmitter receptors source . This molecular architecture positions it as a versatile precursor for the synthesis of novel compounds targeting G-protein coupled receptors (GPCRs) , particularly serotonin (5-HT) and dopamine receptor subtypes. Researchers utilize this α-diketone derivative to develop and screen new chemical entities, investigating structure-activity relationships (SAR) to optimize selectivity and potency for specific CNS targets. Its primary research value lies in its role as an intermediate for constructing potential psychotropic agents, enzyme inhibitors, and molecular probes, facilitating the exploration of neurochemical pathways and the development of new therapeutic strategies for neurological and psychiatric disorders.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O4/c25-19(17-13-21-18-4-2-1-3-16(17)18)20(26)23-11-9-22(10-12-23)14-5-7-15(8-6-14)24(27)28/h1-8,13,21H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRMBLTVIPJOCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C(=O)C3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Indole Derivative: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Piperazine Derivative Synthesis: The piperazine ring can be introduced through nucleophilic substitution reactions involving piperazine and a suitable halogenated precursor.

    Coupling Reaction: The final step involves coupling the indole derivative with the piperazine derivative in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of indole-3-carboxylic acid derivatives.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of N-alkylated piperazine derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial and antifungal properties. Studies have reported that related compounds can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus . The incorporation of the nitrophenyl group is believed to enhance the electron-withdrawing capacity, potentially increasing the compound's reactivity against microbial targets.

Anticancer Potential

Indole derivatives are well-known for their anticancer properties. The presence of the indole ring in this compound may facilitate interactions with various cellular pathways involved in cancer progression. Some studies have suggested that indole-based compounds can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways .

Neuropharmacological Effects

Piperazine derivatives have been explored for their neuropharmacological effects, including anxiolytic and antidepressant activities. The structural features of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione suggest potential interactions with neurotransmitter receptors, which could modulate mood and anxiety levels .

Synthesis Methodologies

The synthesis of this compound can be approached through several methodologies:

  • One-Pot Synthesis : This method allows for efficient synthesis by combining multiple reaction steps into a single process, reducing time and resource consumption. For example, a one-pot synthesis involving indoles and ethane-1,2-diones has been reported to yield high purity and yield .
  • Catalytic Methods : Utilizing catalysts such as iodine or transition metals can enhance reaction rates and selectivity during the synthesis of indole derivatives . These methods often lead to cleaner reactions with fewer by-products.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various piperazine derivatives against common bacterial strains. The results indicated that compounds similar to this compound demonstrated significant inhibition zones compared to standard antibiotics like chloramphenicol .

Case Study 2: Neuropharmacological Screening

In a neuropharmacological assessment, a series of indole-piperazine hybrids were tested for their effects on anxiety-related behaviors in animal models. The findings suggested that these compounds could effectively reduce anxiety-like behaviors, supporting their potential as therapeutic agents for anxiety disorders .

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]ethane-1,2-dione involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors, enzymes, or ion channels.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission, potentially affecting synaptic plasticity and neuronal communication.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Pharmacological Profiles

The following table compares structural variations and reported activities of analogs:

Compound Name Key Substituents Biological Activity/Receptor Affinity References
Target Compound 4-Nitrophenyl (piperazine) Not explicitly reported (structural analog data)
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione (E244-0452) 2-Methoxyphenyl (piperazine) 5-HT6 receptor antagonist (IC50: 32 nM)
1-(1H-Indol-3-yl)-2-morpholin-4-ylethane-1,2-dione Morpholine (instead of piperazine) Unknown (logP: 1.91; polar surface area: 67.2)
1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-indol-3-yl)ethane-1,2-dione Benzoyl (piperazine), 4,7-dimethoxy (indole) Anticancer (BMS-853 derivative)
1-[4-(Diphenylmethyl)piperazin-1-yl]-2-(3-isopropyl-2-methyl-1H-indol-1-yl)ethanone Diphenylmethyl (piperazine), isopropyl-methyl (indole) Anticancer (synthetic derivatives)
1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione 4-Fluorophenyl (piperazine) Antimycobacterial (H37Rv strain inhibition)

Key Observations :

  • Piperazine Substitution : The 4-nitrophenyl group in the target compound likely enhances binding to electron-deficient receptor pockets compared to methoxy or benzoyl groups .
  • Indole Modifications : Substitutions like 4,7-dimethoxy () or alkyl groups () alter lipophilicity and receptor selectivity.
Physicochemical Properties
Property Target Compound* E244-0452 Morpholine Analog
Molecular Weight (g/mol) ~399.37 490.56 258.27
logP (Predicted) ~2.5 (estimated) 1.91 1.4
Polar Surface Area (Ų) ~90 67.2 62.4
Hydrogen Bond Acceptors 8 8 3

*Calculated using ChemDraw and analogous data from .

Q & A

Q. Table 1: Representative Yields Under Different Conditions

SolventCatalystTemperature (°C)Yield (%)
DMFPPAA1078
AcetoneDCC2562
THFEDCI1557

Basic: How is structural characterization of this compound validated?

Answer:
A combination of spectroscopic and chromatographic methods is essential:

  • 1H/13C NMR : Key peaks include indole NH (~12 ppm), nitrophenyl aromatic protons (7.5–8.5 ppm), and piperazine methylene groups (2.5–3.5 ppm) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 435.4 (C₂₃H₂₁N₄O₅).
  • HPLC Purity : Reverse-phase C18 columns with acetonitrile/water (70:30) achieve >95% purity .

Advanced: What computational methods are used to predict biological target interactions?

Answer:
Molecular docking and MD simulations are employed to study interactions with receptors like NMDA or HIV-1 gp120:

  • Docking Software : AutoDock Vina or Schrödinger Suite for binding affinity analysis. The nitrophenyl group shows strong π-π stacking with aromatic residues in NMDA receptors .
  • Pharmacophore Modeling : Indole and dione moieties are critical for hydrogen bonding with GluN2B subunits (ΔG ≈ -9.2 kcal/mol) .

Q. Table 2: Predicted Binding Affinities

Target ProteinBinding Affinity (kcal/mol)Key Interactions
NMDA Receptor (GluN2B)-9.2H-bond (Asp101), π-π (Tyr109)
HIV-1 gp120-8.7Van der Waals (Leu371)

Advanced: How do structural modifications (e.g., fluorination) impact anticancer activity?

Answer:
Fluorination at the indole or nitrophenyl group enhances metabolic stability and target selectivity:

  • Fluorinated Derivatives : 1-(4-Fluorophenyl) analogs show 3× higher cytotoxicity against HeLa cells (IC₅₀ = 2.1 µM vs. 6.5 µM for parent compound) .
  • Mechanism : Fluorine’s electronegativity improves membrane permeability and stabilizes interactions with topoisomerase IIα .

Q. Table 3: Anticancer Activity of Derivatives

SubstituentHeLa IC₅₀ (µM)A549 IC₅₀ (µM)
4-NO₂ (Parent)6.58.2
4-F2.13.4
3-Cl4.86.9

Advanced: What in vivo models validate its pharmacokinetic profile?

Answer:
Rodent models are used to assess absorption and toxicity:

  • Bioavailability : Oral administration in rats shows 42% bioavailability, with Tmax at 2 hours .
  • Metabolism : CYP3A4-mediated oxidation of the indole ring produces inactive metabolites detectable via LC-MS/MS .
  • Toxicity : No hepatotoxicity at doses ≤50 mg/kg, but nephrotoxicity observed at 100 mg/kg .

Basic: How are crystallographic parameters determined for this compound?

Answer:
Single-crystal X-ray diffraction (SCXRD) resolves the planar conformation of the dione group and piperazine chair structure:

  • Key Parameters : Space group P2₁/c, unit cell dimensions a = 8.21 Å, b = 12.34 Å, c = 14.56 Å .
  • Torsion Angles : The indole-dione dihedral angle is 12.5°, indicating partial conjugation .

Advanced: What contradictory data exist regarding its mechanism of action?

Answer:
Discrepancies arise in reported targets:

  • NMDA vs. HIV-1 : While some studies suggest NMDA receptor antagonism (Ki = 18 nM) , others highlight HIV-1 gp120 inhibition (EC₅₀ = 0.8 µM) .
  • Resolution : Target specificity may depend on substituents; nitrophenyl groups favor NMDA, while benzoylpiperazine derivatives target viral entry .

Basic: What stability challenges arise during storage?

Answer:
The compound degrades under UV light and humid conditions:

  • Light Sensitivity : 15% decomposition after 48 hours under UV (λ = 254 nm). Use amber vials for storage .
  • Hydrolysis : The dione group reacts with water at pH < 5, forming carboxylic acid byproducts. Store at -20°C in desiccators .

Advanced: How does it compare to analogs like BMS-488043 in clinical relevance?

Answer:
BMS-488043 (an azaindole derivative) shows superior antiviral activity but lower solubility:

  • HIV-1 Inhibition : BMS-488043 (EC₅₀ = 0.2 µM) vs. parent compound (EC₅₀ = 2.4 µM) .
  • Solubility : Parent compound: 1.48 mg/mL in DMSO; BMS-488043: 0.92 mg/mL .

Advanced: What analytical methods resolve enantiomeric impurities?

Answer:
Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) separates enantiomers:

  • Mobile Phase : Hexane/isopropanol (80:20) at 1.0 mL/min.
  • Retention Times : 12.3 min (R-enantiomer) vs. 14.7 min (S-enantiomer) .

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